CID 156592349

Description

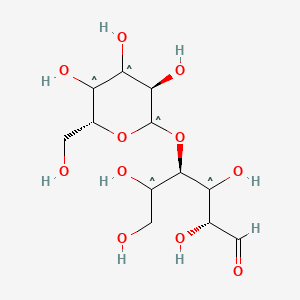

CID 156592349, registered in the PubChem database, corresponds to the chemical compound oscillatoxin E, a member of the oscillatoxin family. Oscillatoxins are marine-derived cyclic peptides produced by cyanobacteria, notably from the genus Oscillatoria. These compounds are characterized by their complex macrocyclic structures and diverse biological activities, including cytotoxicity and ion channel modulation .

Properties

Molecular Formula |

C12H17O11 |

|---|---|

Molecular Weight |

337.26 g/mol |

InChI |

InChI=1S/C12H17O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4,6,10-11,14-21H,2-3H2/t4-,6+,10+,11+/m0/s1 |

InChI Key |

YFCAOVCZTXLRQY-LCPYLVLGSA-N |

Isomeric SMILES |

C([C@@H]1[C]([C]([C@H]([C](O1)O[C@H]([C](CO)O)[C]([C@H](C=O)O)O)O)O)O)O |

Canonical SMILES |

C(C1[C]([C](C([C](O1)OC([C](CO)O)[C](C(C=O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 156592349” involves several synthetic routes. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. The resulting reaction solution is then added to an aqueous solution of MX for quenching, yielding an intermediate compound . This intermediate is further processed using specific reagents and conditions to obtain the final product.

Industrial Production Methods: Industrial production of compound “this compound” typically follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 156592349” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogens, nucleophiles, and other reagents under various conditions, including temperature, solvent, and catalyst presence.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.

Scientific Research Applications

Compound “CID 156592349” has numerous scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of compound “CID 156592349” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Oscillatoxin derivatives share a conserved macrocyclic scaffold but differ in substituents and side-chain modifications. Key analogs include:

Structural and Functional Analogues

| Compound Name | PubChem CID | Key Structural Features | Known Biological Activity |

|---|---|---|---|

| Oscillatoxin D | 101283546 | Parent macrocycle with hydroxyl groups | Cytotoxic; disrupts calcium signaling |

| 30-Methyl-oscillatoxin D | 185389 | Methylation at C-30 position | Enhanced stability; moderate cytotoxicity |

| Oscillatoxin E | 156592349 | Epoxide ring in side chain | Hypothesized neurotoxic effects |

| Oscillatoxin F | 156582092 | Carboxylic acid substitution | Unknown; structural similarity to D/E |

Key Observations:

Oscillatoxin D (CID 101283546) is the most studied analog, with demonstrated cytotoxicity against cancer cell lines via calcium-dependent apoptosis pathways . Its hydroxyl groups are critical for binding to cellular receptors.

30-Methyl-oscillatoxin D (CID 185389) exhibits improved metabolic stability due to methylation, though its potency is reduced compared to oscillatoxin D .

Oscillatoxin E (CID 156592349) contains a unique epoxide moiety, which may confer neurotoxic properties by interacting with neuronal ion channels. However, experimental validation is pending.

Physicochemical Properties

Limited data are available for oscillatoxin E, but analog comparisons highlight trends:

- Molecular Weight : Oscillatoxins range between 800–1,200 Da, consistent with macrocyclic peptides.

- Solubility : Hydrophobicity increases with methyl or epoxide groups (e.g., CID 185389 vs. This compound), impacting bioavailability.

- Stability : Methylation (CID 185389) enhances resistance to enzymatic degradation compared to hydroxylated analogs (CID 101283546) .

Pharmacological Gaps

- No in vivo studies or clinical trials are reported for oscillatoxin E, unlike oscillatoxin D, which has been tested in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.